This compound falls under the category of steroidal compounds, specifically modified androgens. Its unique structure contributes to its classification as a potential therapeutic agent, particularly in hormone-related treatments.
The synthesis of 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid involves several key steps:
Each step requires careful control of reaction conditions (temperature, pressure, solvent choice) to optimize yield and purity.
The molecular formula of 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid is with a molecular weight of approximately 396.43 g/mol.
A three-dimensional representation can be generated using molecular modeling software to visualize steric interactions and potential binding sites.
The compound can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific pharmacological properties.
The mechanism of action for 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid primarily involves interaction with androgen receptors:
6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid has several potential applications:
The compound’s systematic name, 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid, follows IUPAC steroidal naming conventions with precise stereochemical descriptors. Key components include:
Table 1: Nomenclature and Synonyms of the Compound
Naming Convention | Identifier |
---|---|
Systematic IUPAC Name | (6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic acid |
Common Synonyms | Fluticasone Thioacid; Fluticasone Intermediate F2; Taletrectinib Impurity 8 |
CAS Registry Number | 80473-92-3 |
Molecular Formula | C₂₁H₂₆F₂O₄S |
Alternative naming configurations occasionally appear, such as 17β-carbothioic acid (emphasizing C17 stereochemistry) or "acid" versus "carboxylic acid" (the latter being chemically inaccurate for this sulfur-containing variant). Such distinctions are critical for precise chemical identification, as misnaming may reference structurally distinct derivatives like the C17-carboxylic acid analog (CAS 28416-82-2) [5] [7].
The synthesis of this compound emerged from intensive mid-20th century efforts to enhance glucocorticoid receptor binding affinity and metabolic stability. Early corticosteroids like cortisol suffered rapid hepatic inactivation, necessitating high doses with severe side effects. The introduction of 6α-fluoro and 9α-fluoro groups (1950s) proved revolutionary: Fluorine’s strong electronegativity heightened C11-hydroxyl group acidity, improving receptor binding by 10-fold. Concurrently, the 16α-methyl group (developed in dexamethasone) countered mineralocorticoid side effects [6].
The critical breakthrough came with the incorporation of the C17 carbothioic acid moiety, pioneered by GlaxoSmithKline chemists in the 1980s. Unlike esterified predecessors (e.g., betamethasone esters), the thioester linkage in its derivative, fluticasone propionate, conferred unparalleled resistance to esterase hydrolysis. This innovation extended local anti-inflammatory effects while minimizing systemic exposure. Patent analyses reveal that the compound’s synthesis presented formidable challenges, particularly in achieving stereoselective 16α-methylation and controlling epimerization during fluorination steps [2] [6].
Phillipps, et al.’s landmark 1994 publication (Journal of Medicinal Chemistry) documented the final optimization of this intermediate’s production, establishing the high-yield routes used industrially today. This cemented the compound’s status as the essential penultimate precursor to fluticasone propionate—a cornerstone of asthma and dermatitis therapy [2] [3] [6].
As the immediate precursor to fluticasone propionate, this carbothioic acid enables a two-stage synthesis:
Table 2: Synthetic Intermediates in Fluticasone Propionate Production
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid | 80473-92-3 | Direct precursor for 17-thioesterification |
6α,9α-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-(propionyloxy)-androsta-1,4-diene-17β-carbothioic acid | 80474-45-9 | Advanced intermediate prior to final purification |
Fluticasone propionate | 80474-14-2 | Final API formed via oxidation of thioester |
Industrial synthesis demands stringent quality control, with HPLC assays requiring ≥99.0% purity (European Pharmacopoeia standards). Key impurities monitored include C17-epimers and over-fluorinated byproducts, which diminish glucocorticoid receptor affinity. Current suppliers (e.g., LGC Standards, Axon Medchem) offer gram-to-kilogram quantities at costs reflecting synthesis complexity ($198–$1,593.90 per 50mg–500mg). The compound’s instability necessitates storage at -20°C under inert gas to prevent oxidation of the thioacid group or dehydration at C11 [6] [8].
Global suppliers like Conier Chem & Pharma (China) and Matrix Scientific (USA) provide GMP-grade material, underscoring its commercial significance. Patents protecting synthesis routes expired post-2010, enabling generic manufacturers to utilize this intermediate, thereby expanding access to affordable fluticasone therapies worldwide [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0